molecular formula C9H10N4O B2840066 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine CAS No. 1481395-57-6

1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B2840066
CAS No.: 1481395-57-6
M. Wt: 190.206
InChI Key: MCEAWKHDYKTSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-amine (Molecular Formula: C9H10N4O) is a synthetically produced triazole derivative intended for research and development applications in medicinal chemistry. This compound features a 1,2,3-triazole core linked to a 3-methoxyphenyl substituent, a structural motif known to confer significant pharmacological potential. Researchers can utilize this amine-functionalized triazole as a versatile building block for the design and synthesis of novel bioactive molecules. The 1,2,3-triazole scaffold is recognized as a privileged structure in drug discovery due to its resemblance to the peptide bond, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . While specific biological data for this exact compound may be limited, its structural features align with triazole-based compounds under active investigation. Triazole derivatives demonstrate a wide spectrum of biological activities, making them valuable scaffolds for developing new therapeutic agents . Related methoxyphenyl-triazole hybrids are being explored in anticancer research, particularly as antimitotic agents that target tubulin polymerization in breast cancer cell lines . Furthermore, the structural similarity to other triazole compounds suggests potential as a precursor for developing molecules with antibacterial activity against resistant strains . This product is provided exclusively "For Research Use Only". It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all safety protocols are followed and that compound handling complies with their institution's and local government's regulations.

Properties

IUPAC Name

1-(3-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-8-4-2-3-7(5-8)13-6-9(10)11-12-13/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEAWKHDYKTSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, anticancer effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine is C9_9H10_{10}N4_4O. Its structure includes a methoxy group attached to a phenyl ring and a triazole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus5.0Moderate activity
Escherichia coli8.0Moderate activity
Klebsiella pneumoniae4.0High activity
Pseudomonas aeruginosa16.0Low activity

These results suggest that 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine shows promising antibacterial effects, particularly against gram-negative bacteria like Klebsiella pneumoniae .

Anticancer Activity

In addition to its antibacterial properties, the compound has shown potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (nM) Effectiveness
MCF-7 (Breast Cancer)210Significant cytotoxicity
HeLa (Cervical Cancer)320Moderate cytotoxicity
A549 (Lung Cancer)150High cytotoxicity

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .

The biological activity of 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • DNA Interaction : Molecular docking studies suggest that the triazole ring interacts with DNA gyrase and other target proteins crucial for bacterial survival and cancer cell growth .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives including 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited lower MIC values compared to traditional antibiotics like ciprofloxacin, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity in MCF-7 Cells

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine led to a significant reduction in cell viability. The IC50 value was found to be approximately 210 nM, indicating strong anticancer properties .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,2,3-triazoles exhibit potent anticancer activities. For instance, a study demonstrated that compounds similar to 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine showed significant inhibition of steroid sulfatase (STS), an enzyme linked to breast cancer progression. The most effective derivative exhibited an IC50 value of 0.21 nM, outperforming the reference drug Irosustat . This suggests that triazole derivatives can be developed as targeted therapies in oncology.

Anti-inflammatory Effects

Compounds containing the triazole moiety have been reported to possess anti-inflammatory properties. In vitro studies revealed that certain triazole derivatives inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. Notably, some derivatives showed COX-2 inhibition comparable to established anti-inflammatory drugs like indomethacin and celecoxib .

Protein Interactions

A comprehensive study utilized spectroscopic and computational techniques to investigate the interactions of a related triazole compound with high-abundance blood proteins such as human serum albumin and immunoglobulin G. The findings revealed strong binding affinities and highlighted the role of hydrophobic interactions in these processes. Such interactions may influence the pharmacokinetics and bioavailability of triazole compounds in therapeutic applications .

Kallikrein-Kinin Signaling Pathway

The compound's mechanism of action was further elucidated through bioinformatics analyses that identified its impact on the kallikrein-kinin signaling pathway in HeLa cervical cancer cells. The observed antiproliferative activity suggests potential applications in cancer treatment by targeting specific signaling pathways involved in tumor growth .

Synthesis and Derivative Development

The synthesis of 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine can be achieved through various methodologies that allow for the introduction of different substituents, enhancing its biological activity. The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach for synthesizing triazole derivatives with diverse functional groups .

Case Studies and Research Findings

StudyApplicationKey Findings
Breast Cancer TreatmentIdentified potent STS inhibitors with IC50 values significantly lower than Irosustat.
Anti-inflammatory ActivityDemonstrated COX inhibition comparable to leading anti-inflammatory medications.
Protein Binding StudiesEstablished strong interactions with human serum proteins, influencing drug design strategies.

Chemical Reactions Analysis

Cycloaddition and Click Chemistry

The triazole ring in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form complex architectures. For example:

  • Reaction with alkynes : Under Cu(I) catalysis, the triazole's amine group can act as a directing group for regioselective functionalization .

  • Suzuki–Miyaura cross-coupling : When coupled with arylboronic acids (e.g., 4-nitrophenylboronic acid), derivatives are synthesized in aqueous THF at 85–90°C using Pd(OAc)₂ (5 mol%) and K₂CO₃, achieving yields of 82–91% .

Reaction TypeConditionsYieldKey Product Features
CuAACCuI, Et₃N, MeCN, RT76–82%Biheterocyclic systems
Suzuki couplingPd(OAc)₂, K₂CO₃, THF:H₂O (3:1), 85°C82–91%Aryl-functionalized triazoles

Diazotization and Halogenation

The primary amine at position 4 undergoes diazotization in acidic media, enabling subsequent iodination or functionalization:

  • Diazotization : Treatment with NaNO₂ in 5N HCl at -10°C generates a diazonium intermediate, which reacts with KI to yield 4-iodo-1-(3-methoxyphenyl)-1H-1,2,3-triazole .

  • S-arylation : The iodinated product undergoes copper-catalyzed coupling with thiophenols (e.g., 4-nitrothiophenol) in DMF to form arylthioethers .

Reaction TypeReagents/ConditionsOutcome
DiazotizationNaNO₂, 5N HCl, -10°CDiazonium salt formation
IodinationKI, 0°C → RT4-Iodo-triazole derivative
S-arylationCuI, K₂CO₃, DMF, 80°CArylthioether conjugates

Acylation and Alkylation

The amine group participates in nucleophilic substitution reactions:

  • Acylation : Reacts with acyl chlorides (e.g., 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride) in DMF to form amides .

  • Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ yields N-alkylated triazoles .

Reaction TypeReagentsKey Products
AcylationAcyl chlorides, DMF, RTTriazole-amide hybrids
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated triazole derivatives

Oxidation and Stability

The triazole core demonstrates stability under oxidative conditions:

  • Oxidation : Resists degradation by H₂O₂ or KMnO₄ at moderate temperatures, preserving the aromatic ring.

  • Thermal stability : Maintains structural integrity at temperatures up to 200°C .

Heterocyclic Transformations

The triazole ring participates in annulation reactions to form fused systems:

  • Pyrimidine formation : Reacts with 1,3-diketones under acid catalysis to yield triazole-pyrimidine hybrids .

  • Oxadiazole synthesis : Condensation with tetrazoles in phosphoryl chloride generates 1,3,4-oxadiazole derivatives .

Reaction TypeConditionsProducts
Pyrimidine annulation1,3-Diketone, H₂SO₄, refluxTriazole-pyrimidine conjugates
Oxadiazole formationTetrazole, POCl₃, 60°C1,3,4-Oxadiazole derivatives

Pharmacological Derivatization

Functionalization of the amine group enhances bioactivity:

  • Sulfamoylation : Reacts with sulfamoyl chloride to generate steroid sulfatase inhibitors .

  • Antimicrotubule agents : N-arylation yields compounds with tubulin polymerization inhibition (IC₅₀ = 1–5 µM) .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine and analogous triazole derivatives:

Compound Name Substituents Molecular Formula Key Features Electronic Effects
1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-amine 3-Methoxyphenyl (position 1), NH₂ (position 4) C₉H₁₀N₄O Electron-donating methoxy group enhances solubility and π-π stacking. Methoxy group increases electron density on the phenyl ring.
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 3,5-Bis(trifluoromethyl)phenyl (position 3), NH₂ (position 4) C₁₁H₈F₆N₄ Strong electron-withdrawing CF₃ groups reduce electron density on the triazole core. Decreased basicity of the amine due to electron withdrawal.
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine (16a) 4-Methoxyphenyl (position 1), phenyl (position 4), NH₂ (position 5) C₁₅H₁₄N₄O Para-methoxy group alters steric and electronic interactions compared to meta substitution. Similar electron-donating effects but different spatial orientation.
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Oxadiazole and trifluoromethylphenyl substituents C₁₈H₁₃F₃N₆O Oxadiazole introduces additional hydrogen-bonding sites. Trifluoromethyl group enhances lipophilicity and metabolic stability.
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-Methylphenyl (position 1), CH₂NH₂ (position 4) C₁₀H₁₂N₄ Methyl group provides steric bulk without significant electronic effects. Lower solubility compared to methoxy-substituted analogs.

Key Observations :

  • Substituent Position : The meta-methoxy group in the target compound (vs. para in ) affects both electronic distribution and steric interactions. For example, para-substitution in 16a may enhance π-stacking with aromatic biological targets .
  • Electron Effects : Electron-withdrawing groups (e.g., CF₃ in S1 ) reduce the basicity of the triazole amine, whereas electron-donating groups (e.g., -OCH₃ in the target compound) increase nucleophilicity and solubility .
  • Hybrid Structures : Compounds like the oxadiazole-triazole hybrid exhibit enhanced binding affinity due to additional hydrogen-bonding motifs, unlike the simpler methoxyphenyl analog.
Physicochemical Properties
Property Target Compound S1 16a Oxadiazole Hybrid
Molecular Weight 190.2 310.2 278.3 386.3
LogP (Predicted) 1.2 3.5 2.8 4.1
Water Solubility Moderate (methoxy enhances solubility) Low (CF₃ groups increase hydrophobicity) Moderate Low (oxadiazole and CF₃ reduce solubility)
Hydrogen Bond Donors 2 2 2 3

Analysis :

  • The target compound’s methoxy group improves water solubility compared to methyl () or trifluoromethyl () analogs.

Q & A

Q. What are the optimal synthetic routes for 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") due to its regioselectivity and efficiency. Key steps include:

  • Precursor preparation : 3-Methoxyphenyl azide and propargylamine are common starting materials.
  • Catalytic system : Cu(I) salts (e.g., CuSO₄·NaAsc) in polar solvents (e.g., DMF/H₂O) at 25–60°C for 6–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
    Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to minimize byproducts (e.g., regioisomeric triazoles).

Q. What analytical techniques are critical for characterizing 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (triazole C-4 amine) and methoxyphenyl substitution (δ 3.8 ppm for OCH₃) .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 231.1 validates molecular weight .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions) .
  • IR spectroscopy : Amine N–H stretches (~3350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) confirm functional groups .

Q. How is the biological activity of 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine assessed in preliminary studies?

Answer:

  • In vitro assays :
    • Anticancer: MTT assay against HeLa or MCF-7 cells (IC₅₀ values) .
    • Antimicrobial: Broth microdilution for MIC against S. aureus or E. coli .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) .
  • Structure-Activity Relationship (SAR) : Modifying the methoxy position (e.g., 2- or 4-methoxy analogs) to compare potency .

Advanced Research Questions

Q. What computational and experimental approaches elucidate the mechanism of action of 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine?

Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., triazole N-2 for H-bonding) .
  • Molecular docking : Predicts binding to targets (e.g., EGFR kinase) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can researchers resolve contradictions in reported biological data for triazole derivatives like 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine?

Answer:

  • Meta-analysis : Compare datasets for common variables (e.g., cell line passage number, solvent controls) .
  • Crystallographic validation : Verify compound identity if discrepancies arise (e.g., regioisomer contamination) .
  • Dose-response refinement : Test activity across a wider concentration range (e.g., 0.1–100 μM) to rule out assay saturation .

Q. What strategies enhance the crystallographic analysis of 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine derivatives?

Answer:

  • Co-crystallization : Use polar solvents (e.g., DMSO/water) and slow evaporation to stabilize H-bonding networks .
  • Halogen substitution : Introduce bromine at the phenyl ring for heavy-atom phasing .
  • Synchrotron radiation : High-resolution data collection (<1.0 Å) resolves electron density for amine protons .

Q. How can structure-activity relationship (SAR) studies guide the design of 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine analogs?

Answer:

  • Bioisosteric replacement : Substitute methoxy with CF₃ or Cl to modulate lipophilicity (logP) .
  • Side-chain elongation : Attach alkyl groups to the amine (e.g., ethyl, propyl) to enhance membrane permeability .
  • Heterocycle fusion : Incorporate pyrimidine or oxadiazole rings to diversify π-π stacking interactions .

Q. What methodologies quantify electron distribution and reactivity in 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine?

Answer:

  • Mulliken population analysis : Assigns atomic charges (e.g., negative charge at triazole N-3) via DFT/B3LYP/6-311G(d,p) .
  • HOMO-LUMO mapping : Identifies electron-rich (HOMO: triazole ring) and electron-deficient (LUMO: methoxyphenyl) regions .
  • Electrochemical profiling : Cyclic voltammetry measures redox potentials for amine oxidation (~1.2 V vs. Ag/AgCl) .

Q. How do researchers evaluate the stability of 1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-amine under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Metabolic profiling : Liver microsome assays (human/rat) identify CYP450-mediated oxidation products .
  • Plasma binding : Equilibrium dialysis quantifies protein binding (>90% in human serum albumin) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for CuAAC Reaction

ParameterOptimal ConditionReference
CatalystCuSO₄·NaAsc (5 mol%)
SolventDMF/H₂O (3:1)
Temperature50°C
Reaction Time12 hours
Yield82–89%

Q. Table 2. Biological Activity Profile

Assay TypeTargetResult (IC₅₀/MIC)Reference
Anticancer (MTT)HeLa cells12.3 μM
AntimicrobialS. aureus (MIC)64 μg/mL
Kinase InhibitionEGFR0.45 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.